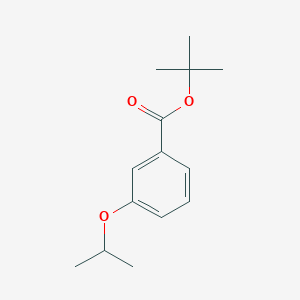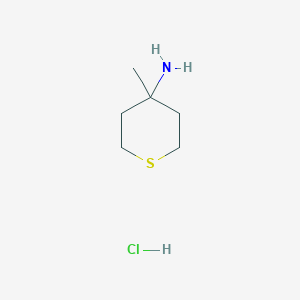![molecular formula C15H13ClO B12102524 Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- CAS No. 5043-91-4](/img/structure/B12102524.png)
Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-: is an organic compound characterized by a benzene ring substituted with a chlorine atom and a styrene-like side chain that includes a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 1-chloro-4-iodobenzene, and 4-methoxybenzaldehyde.
Reaction Conditions: A common method involves a Heck reaction, where 1-chloro-4-iodobenzene reacts with 4-methoxybenzaldehyde in the presence of a palladium catalyst, such as palladium acetate, and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the side chain, converting it to a single bond and forming a saturated derivative.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- serves as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of polymers, dyes, and other organic materials.
Biology and Medicine
The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting specific biological pathways, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The methoxyphenyl group can enhance binding affinity to certain molecular targets, while the chlorine atom can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-4-ethenyl-: Similar structure but lacks the methoxy group, which can significantly alter its chemical properties and applications.
Benzene, 1-chloro-4-ethyl-:
Uniqueness
Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- is unique due to the presence of both the chlorine atom and the methoxyphenyl group. This combination provides a distinct set of chemical properties, making it versatile for various applications in synthesis, research, and industry.
Propiedades
Número CAS |
5043-91-4 |
|---|---|
Fórmula molecular |
C15H13ClO |
Peso molecular |
244.71 g/mol |
Nombre IUPAC |
1-chloro-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13ClO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,1H3/b3-2+ |
Clave InChI |
BWZBFCCYRBLCTF-NSCUHMNNSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)





![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)
![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)


